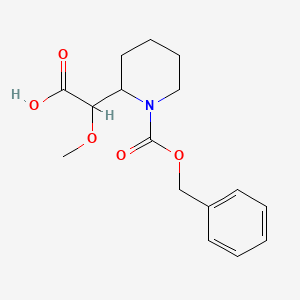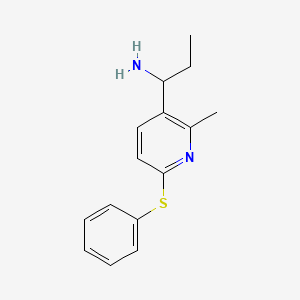
4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-(Thiophène-2-ylméthoxy)phényl)-1H-pyrazole est un composé hétérocyclique qui présente à la fois un cycle thiophène et un cycle pyrazole. Le thiophène est un cycle à cinq chaînons contenant du soufre, tandis que le pyrazole est un cycle à cinq chaînons contenant deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-(Thiophène-2-ylméthoxy)phényl)-1H-pyrazole implique généralement les étapes suivantes :
Formation de thiophène-2-ylméthanol : Elle peut être réalisée par réduction du thiophène-2-carboxaldéhyde à l'aide d'un agent réducteur tel que le borohydrure de sodium.
Éthérification : Le thiophène-2-ylméthanol est ensuite mis à réagir avec le 4-bromophénol en présence d'une base telle que le carbonate de potassium pour former le 4-(Thiophène-2-ylméthoxy)phénol.
Formation de 4-(Thiophène-2-ylméthoxy)benzaldéhyde : Cet intermédiaire est synthétisé par formylation du 4-(Thiophène-2-ylméthoxy)phénol à l'aide d'un agent formylant tel que le réactif de Vilsmeier-Haack.
Cyclisation : Enfin, le groupe aldéhyde du 4-(Thiophène-2-ylméthoxy)benzaldéhyde est mis à réagir avec l'hydrate d'hydrazine pour former le cycle pyrazole, ce qui donne le 4-(4-(Thiophène-2-ylméthoxy)phényl)-1H-pyrazole.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des étapes similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-(Thiophène-2-ylméthoxy)phényl)-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les azotes du cycle pyrazole peuvent être réduits dans des conditions spécifiques.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Des réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés pour l'oxydation.
Réduction : L'hydrogénation catalytique à l'aide de palladium sur charbon (Pd/C) peut réduire le cycle pyrazole.
Substitution : Des agents halogénants tels que le N-bromosuccinimide (NBS) peuvent être utilisés pour la substitution électrophile.
Principaux produits
Oxydation : Sulfoxydes ou sulfones de thiophène.
Réduction : Dérivés de pyrazole réduits.
Substitution : Dérivés halogénés du composé.
Applications De Recherche Scientifique
Le 4-(4-(Thiophène-2-ylméthoxy)phényl)-1H-pyrazole a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que molécule biologiquement active ayant des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
5. Mécanisme d'action
Le mécanisme d'action du 4-(4-(Thiophène-2-ylméthoxy)phényl)-1H-pyrazole dépend de son application spécifique. En chimie médicinale, il peut agir par :
Inhibition enzymatique : Liaison au site actif des enzymes et inhibition de leur activité.
Modulation des récepteurs : Interaction avec des récepteurs spécifiques pour moduler leur activité.
Interférence des voies métaboliques : Perturbation de voies métaboliques spécifiques impliquées dans les processus pathologiques.
Mécanisme D'action
The mechanism of action of 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du thiophène : Composés tels que l'acide thiophène-2-carboxylique et la thiophène-2-amine.
Dérivés du pyrazole : Composés tels que la 1-phényl-3-méthyl-5-pyrazolone et la 3,5-diméthylpyrazole.
Unicité
Le 4-(4-(Thiophène-2-ylméthoxy)phényl)-1H-pyrazole est unique en raison de sa combinaison de cycles thiophène et pyrazole, qui lui confère des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C14H12N2OS |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
4-[4-(thiophen-2-ylmethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H12N2OS/c1-2-14(18-7-1)10-17-13-5-3-11(4-6-13)12-8-15-16-9-12/h1-9H,10H2,(H,15,16) |
Clé InChI |
IIFDPOVKEYTADO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)COC2=CC=C(C=C2)C3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


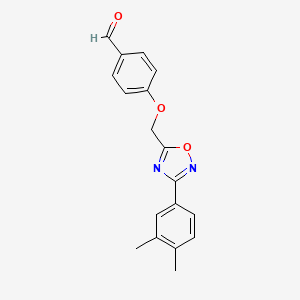
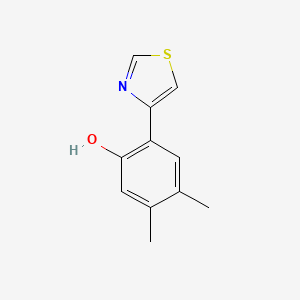
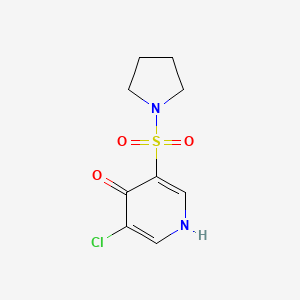
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)

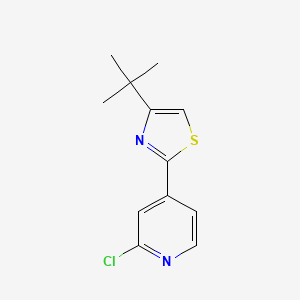
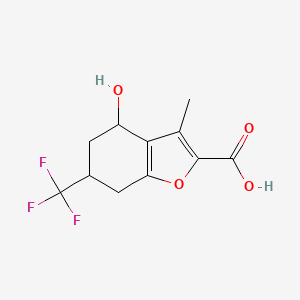

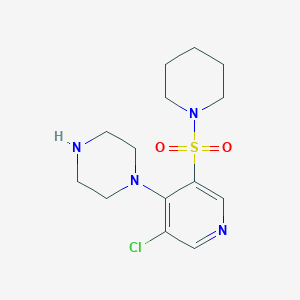
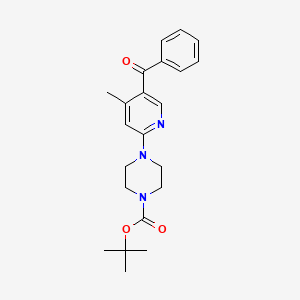

![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)
